Arm-Selective ATF6 Activation: AA147 vs. AA132 UPR Selectivity Profile
AA147 selectively activates the ATF6 arm of the UPR without activating IRE1 or PERK pathways, whereas the structurally related analog AA132 globally activates all three UPR arms [1]. Chemoproteomic analyses reveal that AA132 covalently modifies protein disulfide isomerases (PDIs) to a greater extent than AA147, and the extent of PDI labeling by AA147 approaches a plateau more rapidly, indicating a more restricted covalent modification profile that correlates with arm-selective activation [1].
| Evidence Dimension | UPR arm activation selectivity (transcriptional) |
|---|---|
| Target Compound Data | Selective ATF6 activation; no IRE1 or PERK activation |
| Comparator Or Baseline | AA132: Activates ATF6, IRE1, and PERK (global UPR activation) |
| Quantified Difference | AA147 is arm-selective for ATF6; AA132 is non-selective across all three UPR arms |
| Conditions | Transcriptional profiling and chemoproteomic PDI labeling assays |
Why This Matters
This selectivity enables unambiguous dissection of ATF6-specific contributions to UPR biology without confounding cross-talk from IRE1 and PERK pathways.
- [1] Kline GM, Paxman RJ, Lin CY, et al. Divergent Proteome Reactivity Influences Arm-Selective Activation of the Unfolded Protein Response by Pharmacological Endoplasmic Reticulum Proteostasis Regulators. ACS Chem Biol. 2023;18(8):1719-1729. PMID: 37523780 View Source
